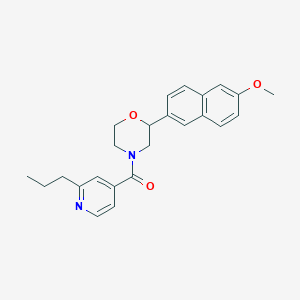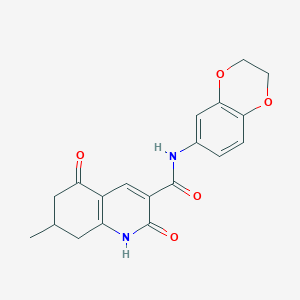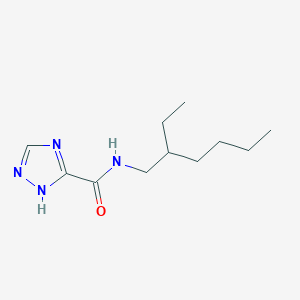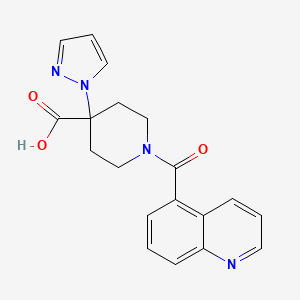![molecular formula C19H23FN2O4S B5395882 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylsulfonyl group and a 4-fluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,4-Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Fluorobenzyl Group: The final step is the alkylation of the piperazine nitrogen with 4-fluorobenzyl chloride under basic conditions, typically using potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen, depending on the leaving groups and nucleophiles involved.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for nucleophilic substitution might involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group or reduction of the aromatic rings.
科学的研究の応用
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound may serve as a probe or ligand in biochemical assays to study receptor binding or enzyme activity.
Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
類似化合物との比較
Similar Compounds
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine: Similar structure but with a different position of the fluorine atom on the benzyl group.
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-benzylpiperazine: Lacks the fluorine atom on the benzyl group.
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorine atom can affect the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-25-17-7-8-19(18(13-17)26-2)27(23,24)22-11-9-21(10-12-22)14-15-3-5-16(20)6-4-15/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTELLWSKAVSJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5395802.png)
![N-[2-({[3-hydroxy-1-(3-methylbenzyl)-2-oxopiperidin-3-yl]methyl}amino)ethyl]acetamide](/img/structure/B5395817.png)

![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5395853.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine](/img/structure/B5395856.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)

![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
